Bienvenue dans la boutique en ligne BenchChem!

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Regioselective bromination Synthetic methodology Halogen-metal exchange

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937047-47-7, MF: C₆H₅BrN₄, MW: 213.03 g/mol) is a heterobicyclic building block comprising a pyrrolo[2,1-f][1,2,4]triazine core with a bromine atom at the 5-position and a primary amine at the 4-position. The pyrrolo[2,1-f][1,2,4]triazine scaffold is recognized as a privileged kinase inhibitor template that mimics the quinazoline pharmacophore and forms the nucleobase unit of the antiviral drug remdesivir.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 937047-47-7
Cat. No. B1442695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
CAS937047-47-7
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1Br)C(=NC=N2)N
InChIInChI=1S/C6H5BrN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)
InChIKeyUKQXPHHOTNGTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937047-47-7): Procurement-Grade Overview of a C5-Halogenated Privileged Scaffold


5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937047-47-7, MF: C₆H₅BrN₄, MW: 213.03 g/mol) is a heterobicyclic building block comprising a pyrrolo[2,1-f][1,2,4]triazine core with a bromine atom at the 5-position and a primary amine at the 4-position. The pyrrolo[2,1-f][1,2,4]triazine scaffold is recognized as a privileged kinase inhibitor template that mimics the quinazoline pharmacophore and forms the nucleobase unit of the antiviral drug remdesivir [1]. This compound serves as a versatile synthetic intermediate, with the C5-bromine enabling transition metal-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, etc.) for the generation of diverse compound libraries targeting kinases, PRMT5, and other therapeutic proteins .

Why Generic Substitution of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Is Not Advisable: Regiochemical Identity Determines Synthetic and Biological Outcomes


The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold contains three chemically distinct positions (C5, C6, C7) on the pyrrole ring, each exhibiting different electron density and reactivity. The 5-position is electronically deactivated relative to the 7-position, meaning bromination does not stop at mono-substitution under standard conditions but instead yields a mixture dominated by the 5,7-dibromo species . Consequently, the 5-bromo isomer cannot be obtained by the same direct synthetic protocol used for the 7-bromo isomer (the remdesivir intermediate). Furthermore, the C5 vector projects into a different region of the ATP-binding pocket compared to the C7 vector in kinase inhibitor binding modes, making the 5- and 7-bromo isomers non-interchangeable in structure-activity relationship (SAR) campaigns [1]. Substitution with the non-halogenated parent compound (pyrrolo[2,1-f][1,2,4]triazin-4-amine, CAS 159326-68-8) forfeits the synthetic handle required for late-stage diversification via cross-coupling.

Quantitative Differentiation Evidence for 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine vs. Closest Analogs


Regioselective Synthesis: 5-Br Requires a Two-Step Bromination–Debromination Sequence vs. 7-Br Direct Monobromination

Direct bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in dichloromethane yields a 2:1 mixture of 5,7-dibromo and 5-bromo products, because the C7 position is electronically more reactive than C5. The desired 5-bromo compound is obtained only after selective debromination of the 5,7-dibromo intermediate via lithium-bromine exchange with n-BuLi at −60 °C . In contrast, the 7-bromo isomer is accessible in 77% isolated yield by running the identical bromination in N,N-dimethylformamide (DMF), which suppresses over-bromination . This fundamental regiochemical difference means that sourcing the correct isomer is essential.

Regioselective bromination Synthetic methodology Halogen-metal exchange

Cross-Coupling Handle at C5 vs. Non-Halogenated Parent: Enabling Late-Stage Diversification

The non-halogenated parent pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8) lacks a site for Pd-catalyzed cross-coupling, limiting its utility to N-functionalization at the C4-amine. In contrast, the C5-bromine in the target compound serves as a versatile electrophilic partner for Suzuki–Miyaura, Buchwald–Hartwig, and related couplings, enabling introduction of aryl, heteroaryl, and amine diversity at the C5 position . This is analogous to the established use of the C7-bromo isomer in remdesivir synthesis, where the bromine at C7 enables the key C–C bond-forming step with the ribose derivative [1]. The C5 position offers a distinct trajectory for substituent attachment, as demonstrated in VEGFR-2 inhibitor SAR studies where C5 and C6 modifications on the pyrrolo[2,1-f][1,2,4]triazine template produced compounds with nanomolar potency [2].

Cross-coupling Building block Late-stage functionalization

C5 Position as a Distinct Kinase Inhibitor SAR Vector vs. C7 Substitution

In pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors, the C5 and C7 positions project into different sub-pockets of the ATP-binding site. SAR studies on VEGFR-2 inhibitors demonstrated that modifications at C5 and C6 of the 4-(3-hydroxy-4-methylphenylamino)pyrrolo[2,1-f][1,2,4]triazine template directly impact biochemical potency, with optimized C5/C6-substituted analogs achieving low nanomolar IC₅₀ values [1]. Similarly, the EGFR/HER2 dual inhibitor series exploited C5-substitution (specifically 5-((4-aminopiperidin-1-yl)methyl)) to achieve cellular potency of IC₅₀ = 60 nM in N87 cells while maintaining selectivity over EGFR/HER2-independent A2780 cells (IC₅₀ >5000 nM) [2]. The C5-bromo compound serves as the entry point for introducing this class of C5-substituents. In contrast, the C7-bromo isomer (remdesivir intermediate) addresses a different vector; remdesivir itself bears the ribose attachment at C7 (via the nucleobase nitrogen), not C5 [3].

Kinase inhibitor Structure-activity relationship Scaffold vector analysis

PRMT5 Inhibitory Activity: Preliminary Evidence for Epigenetic Target Engagement

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has been reported to exhibit inhibitory activity against protein arginine methyltransferase 5 (PRMT5), an epigenetic enzyme implicated in oncology and hemoglobinopathies . The compound's mechanism is proposed to involve binding to the PRMT5 active site, disrupting symmetric dimethylarginine (SDMA) modification on histones and other substrates. While specific IC₅₀ data for the parent 5-bromo compound have not been published in peer-reviewed literature, structurally related pyrrolo[2,1-f][1,2,4]triazin-4-amines with C4-aniline or C5-aminomethyl substituents have demonstrated potent PRMT5 inhibition with IC₅₀ values in the low nanomolar range (e.g., 4–16 nM in MTAP-knockout HCT-116 cell SDMA assays) [1]. The 5-bromo compound serves as a key intermediate for synthesizing such analogs.

PRMT5 inhibition Epigenetics Methyltransferase

Scalable Access to Functionalized 5-Halopyrrolo[2,1-f][1,2,4]triazines: 5-Br vs. 5-F Synthetic Pathway Comparison

A 2024 process chemistry publication reported an efficient, scalable synthesis of 5-fluoropyrrolo[2,1-f][1,2,4]triazines from 3-fluoropyrrole via Cu-mediated difluoroacetate addition, selective formylation, and cyclization [1]. This 5-F synthetic route is orthogonal to the 5-Br route, which proceeds via bromination of the pre-formed pyrrolo[2,1-f][1,2,4]triazin-4-amine core (the Bi et al. method) . The 5-Br synthesis uses commodity reagents (DBDMH, n-BuLi) and is compatible with standard batch or continuous-flow conditions, whereas the 5-F route requires specialized fluorinated building blocks. For applications requiring subsequent cross-coupling, the C5-Br bond is more reactive in oxidative addition with Pd(0) catalysts than C5-F, making the bromo compound the preferred choice for Suzuki and Buchwald-Hartwig diversification.

Process chemistry Scalable synthesis Halogenated building blocks

Optimal Application Scenarios for 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via C5 Suzuki–Miyaura Diversification

The C5-bromine atom serves as the electrophilic partner for parallel Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, generating libraries of C5-arylated pyrrolo[2,1-f][1,2,4]triazin-4-amines. This is directly relevant to EGFR, HER2, and VEGFR-2 inhibitor programs, where C5-substitution on the scaffold has produced compounds with cellular IC₅₀ values as low as 60 nM and selectivity windows exceeding 80-fold against kinase-independent cell lines [1]. The orthogonal C4-amine can be simultaneously or sequentially functionalized via Buchwald-Hartwig amination or reductive amination, enabling two-dimensional library design from a single building block .

PRMT5-Targeted Probe and Lead Compound Development

As a reported PRMT5 inhibitor scaffold precursor, 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is positioned for the synthesis of PRMT5-targeted chemical probes . Derivatization at C5 and/or C4-NH₂ can yield compounds for screening in MTAP-deleted cancer cell lines (e.g., HCT-116 MTAP-KO), where PRMT5 inhibition induces synthetic lethality. Structurally related pyrrolo[2,1-f][1,2,4]triazin-4-amines have achieved single-digit nanomolar IC₅₀ values in PRMT5 SDMA cellular assays [2].

Regioselective SAR Exploration of the Pyrrolo[2,1-f][1,2,4]triazine Scaffold

When combined with the 7-bromo isomer (CAS 937046-98-5) and the non-halogenated parent (CAS 159326-68-8), the 5-bromo compound enables systematic mapping of the structure-activity relationships around the entire pyrrole ring of the pyrrolo[2,1-f][1,2,4]triazine core. This is particularly valuable for programs where the optimal substitution vector has not been established, as the C5, C6, and C7 positions each access distinct regions of target protein binding pockets [3]. The 5-bromo compound specifically probes the vector adjacent to the bridgehead nitrogen, a region that interacts with the hinge-binding motif in kinase targets.

Continuous-Flow and Scale-Up Process Development for Pyrrolotriazine Intermediates

The established two-step bromination–debromination protocol for the 5-bromo compound is amenable to adaptation for continuous-flow chemistry, analogous to the flow synthesis reported for 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (throughput of 2.96 g·h⁻¹, total residence time 79 min) [4]. Process chemistry teams developing scalable routes to pyrrolotriazine-based drug candidates can use the 5-bromo compound as a model substrate for optimizing halogen-metal exchange and cross-coupling steps under flow conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.